

Hirsutenone Docking: Available Experimental Data

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Compound Focus: Hirsutenone

CAS No.: 41137-87-5

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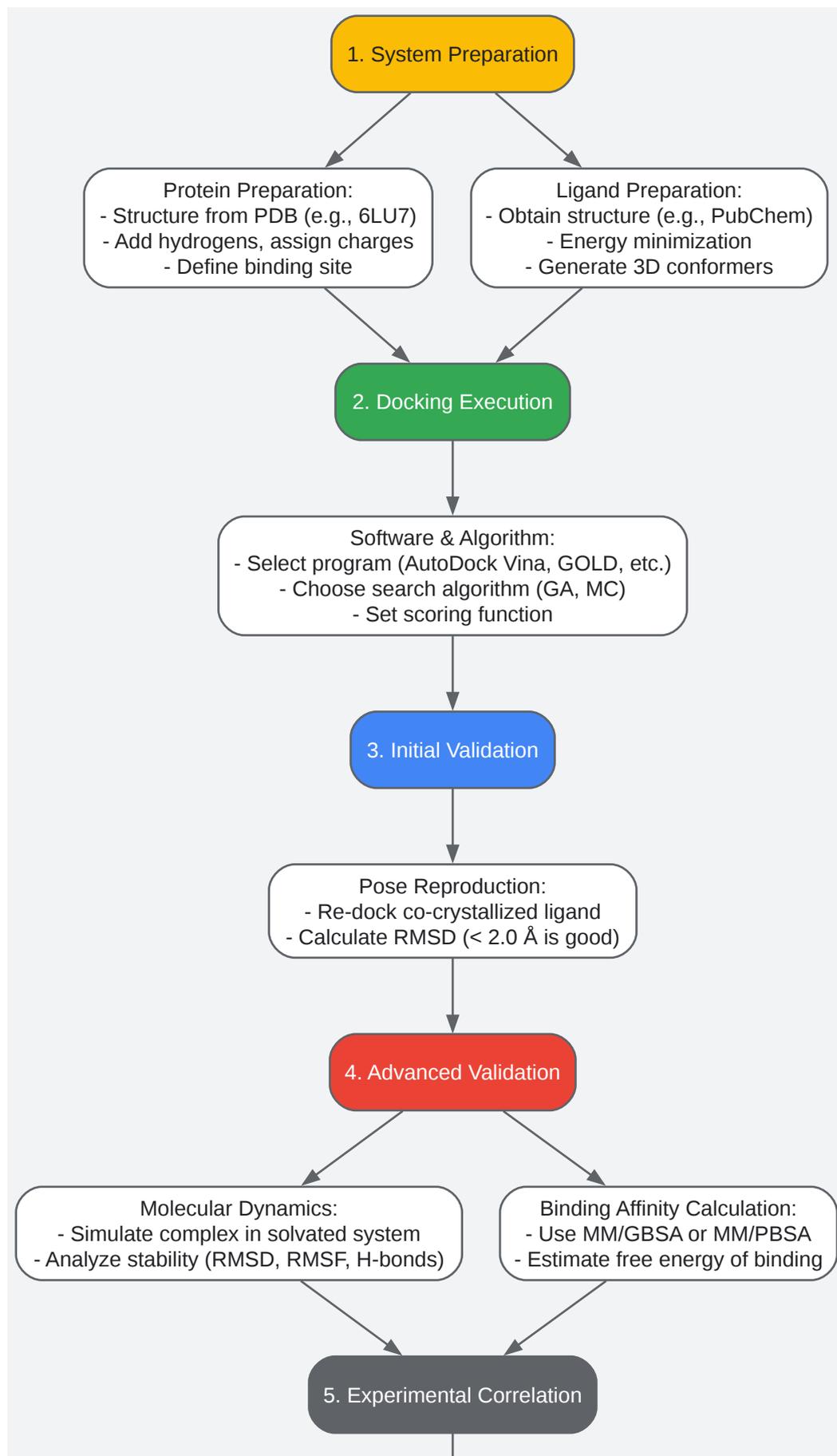
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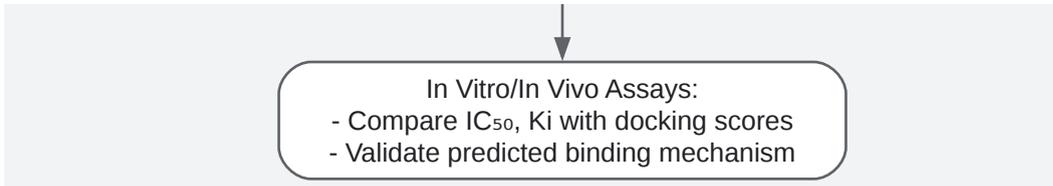
The table below summarizes the key findings from a study that investigated **Hirsutenone** through molecular docking, alongside other experimental validations [1].

Aspect	Experimental/Computational Data
Main Enzymes/Receptors Targeted	Collagenase, Elastase, Hyaluronidase, EGFR, Progesterone receptor, CD47, Folate receptor, Estrogen receptor, Androgen receptor [1]
In Vitro Enzymatic Inhibition (IC₅₀)	Collagenase: 19.08 ± 2.24 μM; Hyaluronidase: 6.27 ± 0.62 μM; Elastase: 11.72 ± 1.04 μM [1]
In Vitro Anti-Breast Cancer Activity	Significantly reduced viability of multiple breast cancer cell lines (Hs 281.T, MDA-MB-468, MCF7, CAMA-1, SK-BR-3, NMU), even at low doses. Potent effect observed at 100 μM [1].
Computational Validation Methods	Molecular Docking, Molecular Dynamics (MD) Simulation, MM/GBSA calculations [1]
Key Finding on Complex Stability	The study concluded that Hirsutenone formed stable complexes with the investigated receptors and enzymes, as determined by MD simulations and MM/GBSA analysis [1].

Core Validation Protocols for Docking Studies

For a robust comparison, it is essential that all docking studies adhere to a set of core validation protocols. The following workflow outlines the critical steps, from initial setup to final validation, that you should look for when assessing the quality of any molecular docking study, including those on **Hirsutenone**.





In Vitro/In Vivo Assays:

- Compare IC₅₀, Ki with docking scores
- Validate predicted binding mechanism

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Here is a more detailed explanation of the key steps in the workflow:

- **System Preparation:** The reliability of a docking study begins with the preparation of the protein and ligand structures. Protein 3D structures are typically sourced from the Protein Data Bank (PDB), with identifiers such as **6LU7** for SARS-CoV-2 main protease or **7BWJ** for the spike protein [2] [3]. Ligand structures, like that of **Hirsutenone**, are often obtained from databases like **PubChem** [1] [4]. This step involves adding hydrogen atoms, assigning partial charges, and defining the binding site region in the protein [5] [6].
- **Docking Execution:** This involves selecting a docking program (e.g., **AutoDock Vina**, **GOLD**, **Glide**) that uses a specific search algorithm and scoring function [5] [6]. Search algorithms can be systematic (like in **FlexX**) or stochastic (like **Genetic Algorithms (GA)** in GOLD and AutoDock, or **Monte Carlo (MC)** methods) [5]. The scoring function, which can be force-field, empirical, or knowledge-based, is critical for predicting the binding affinity and ranking the poses [5].
- **Initial Validation (Pose Reproduction):** A fundamental test for any docking protocol is its ability to reproduce an experimentally observed binding mode. This is done by removing a co-crystallized ligand from the protein structure and re-docking it. The computed pose is then compared to the original crystal structure pose, and the **Root Mean Square Deviation (RMSD)** is calculated. An RMSD value of **less than 2.0 Å** is generally considered a successful reproduction, indicating the protocol's reliability [3] [7].
- **Advanced Validation:** To move beyond static snapshots, advanced techniques are used:
 - **Molecular Dynamics (MD) Simulations:** These simulations assess the stability of the protein-ligand complex over time (e.g., 50 ns or more) under conditions closer to physiological environments. Researchers analyze metrics like protein backbone RMSD, ligand RMSD, and Root Mean Square Fluctuation (RMSF) to confirm the complex remains stable [3] [1].
 - **Binding Affinity Calculation:** Methods like **MM/GBSA** (Molecular Mechanics with Generalized Born and Surface Area solvation) are used post-simulation to provide a more accurate, physics-based estimate of the binding free energy, which can be compared to experimental data [1].
- **Experimental Correlation:** The ultimate validation comes from correlating computational predictions with experimental results. For **Hirsutenone**, the strong binding predicted by docking and MD was supported by in vitro enzymatic inhibition assays (IC₅₀ values) and anti-cancer activity on breast cancer cell lines [1]. This convergence of in silico and wet-lab data is the strongest evidence for a compound's potential.

Comparative Analysis with Other Natural Compounds

To put **Hirsutenone** into context, the table below compares it with other natural compounds that have been studied as potential therapeutic agents, particularly against SARS-CoV-2 targets.

Compound (Class)	Molecular Targets Validated Against	Key Computational Findings (Binding Energy, etc.)	Experimental Correlation / Validation
Hirsutenone [1]	Collagenase, Elastase, Hyaluronidase, Breast Cancer-related Receptors	Stable complexes confirmed by MD & MM/GBSA [1].	In vitro enzymatic inhibition (IC ₅₀); Reduced viability in breast cancer cells [1].
Fangchinoline (Alkaloid) [2]	SARS-CoV-2 Main Protease (Mpro/3CLpro)	Docking: -42.26 kJ/mol (cf. Lopinavir: -30.9 kJ/mol); Stable complex in MD [2].	Proposed as orally active based on drug-like properties [2].
Chebulagic Acid (Tannin) [2]	SARS-CoV-2 RdRp	Docking: -43.9 kJ/mol (cf. Remdesivir: -28.8 kJ/mol); Stable complex in MD [2].	Lead compound proposed for COVID-19 [2].
Theaflavin-3-3'-digallate [3]	SARS-CoV-2 Main Protease (Mpro)	Docking: -12.41 kcal/mol (Ki = 794.96 pM); Stable in 50 ns MD simulation [3].	Favorable ADMET predictions [3].
Rutin (Flavonoid) [8] [4]	SARS-CoV-2 RdRp, Endoribonuclease	One of the strongest binders to RdRp in docking studies [8] [4].	Potential multi-target agent against COVID-19 [8] [4].

A Researcher's Checklist for Evaluation

When you review or design a molecular docking study, use this checklist to gauge its thoroughness:

- Pose Reproduction RMSD: Is the RMSD of the re-docked native ligand reported and below 2.0 Å? [7]
- Software & Parameters: Does the study specify the docking software, search algorithm, and scoring function used? [5] [6]
- Dynamic Stability: Are the results supported by Molecular Dynamics simulations showing stable complexes (e.g., via RMSD/RMSF plots)? [3] [1]
- Energetic Favorability: Are binding affinities refined using methods like MM/GBSA? [1]
- Experimental Convergence: Is there in vitro or in vivo data (e.g., IC₅₀, Ki) that correlates with and validates the computational predictions? [1]

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